2-(3-(Benzyloxy)phenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of reagents and catalysts under specific conditions. For instance, the combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid has been used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This suggests that acetic acid, a common reagent, can play a significant role in the transformation of related compounds, potentially including 2-(3-(Benzyloxy)phenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-(Benzyloxy)phenyl)acetic acid has been determined using techniques such as X-ray diffraction and quantum chemical calculations . These studies provide detailed information on the geometry and electron density of molecules, which are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols yields products with variable properties . This indicates that 2-(3-(Benzyloxy)phenyl)acetic acid could also undergo similar reactions, leading to a range of derivatives with different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. The study of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid revealed the impact of intermolecular interactions on the compound's properties, such as the formation of hydrogen bonds . Similarly, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide's properties were analyzed using X-ray diffraction and DFT calculations, showing the importance of molecular geometry in determining properties like antioxidant activity .
Scientific Research Applications
Electrochemical Cobalt-Catalyzed Selective Carboxylation
The compound 2-(3-(Benzyloxy)phenyl)acetic acid and related phenyl acetic acids are utilized in electrochemical carboxylation processes. These acids, including derivatives like 2-(3-(Benzyloxy)phenyl)acetic acid, are significant in creating pharmaceuticals and biologically active compounds. This research highlights a sustainable, cobalt-catalyzed electrochemical carboxylation method for benzyl halides with carbon dioxide, generating phenyl acetic acids with high selectivity. This process involves complex electrocatalysts and simulation studies for mechanistic analysis, indicating the compound's role in sophisticated synthetic chemistry applications (Malapit & Minteer, 2021).
Chemical Synthesis
Photoinduced Reductive Transformation
2-(3-(Benzyloxy)phenyl)acetic acid derivatives participate in chemical transformations like the reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, a reaction facilitated by specific reagents such as 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid. This transformation is significant in organic synthesis and is enhanced by acetic acid compared to other proton donors (Hasegawa et al., 2004).
Material Science
Elaboration of Polybenzoxazine
Phloretic acid and its derivatives, like 2-(3-(Benzyloxy)phenyl)acetic acid, offer renewable alternatives for enhancing the reactivity of molecules towards benzoxazine ring formation in material science. This application is crucial for developing materials with thermal and thermo-mechanical properties suitable for various applications, indicating the compound's potential in creating advanced materials (Trejo-Machin et al., 2017).
Bioactivity Studies
Antiproliferative Activities
Derivatives of 2-(3-(Benzyloxy)phenyl)acetic acid, such as N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, have been synthesized and evaluated for their antiproliferative activities against cancer cells. The results showed significant activity against specific cell lines, indicating the compound's potential in medical and pharmaceutical research (Jin et al., 2006).
Supercapacitor Applications
Enhanced Pseudocapacitance Performance
Derivatives of phenylglycine, including those related to 2-(3-(Benzyloxy)phenyl)acetic acid, have been synthesized and used to improve the electrochemical properties of poly ortho aminophenol (POAP), making them active electrodes for supercapacitors. The specific capacitance of these electrodes showed high values, making them promising candidates for supercapacitor applications (Kowsari et al., 2019).
properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZKAZNUCYYBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404655 | |
Record name | [3-(Benzyloxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)phenyl)acetic acid | |
CAS RN |
1860-58-8 | |
Record name | [3-(Benzyloxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Benzyloxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.